1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
The synthesis of 1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan-2-yl oxazole intermediate: This step involves the cyclization of a suitable precursor to form the furan-2-yl oxazole ring.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the imidazolidine-2,4-dione moiety: This step involves the cyclization of a suitable precursor to form the imidazolidine-2,4-dione ring.
Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with similar compounds, such as:
This compound: This compound has a similar structure but may differ in the specific functional groups or substituents present.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties or activities compared to similar compounds.
Properties
IUPAC Name |
1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O5/c19-18(20,21)10-25-15(26)9-24(17(25)28)11-3-5-23(6-4-11)16(27)12-8-14(30-22-12)13-2-1-7-29-13/h1-2,7-8,11H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGTZSWAWOSZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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